5-Oxononanoic Acid: A Comprehensive Technical Guide
5-Oxononanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxononanoic acid, a nine-carbon oxo-fatty acid, represents a class of molecules garnering increasing interest within the scientific community. While its close isomers, particularly 9-oxononanoic acid, have been more extensively studied as products of lipid peroxidation involved in inflammatory signaling, the unique biological roles and chemical properties of 5-oxononanoic acid are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of 5-oxononanoic acid, from its fundamental chemical identity to its potential significance in biological systems and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences who are investigating the roles of oxo-fatty acids in health and disease.
I. Nomenclature and Chemical Identity
A clear and unambiguous identification of a molecule is paramount for scientific discourse. 5-Oxononanoic acid is known by several synonyms and is cataloged in numerous chemical databases.
Synonyms and Identifiers
A comprehensive list of synonyms and database identifiers for 5-Oxononanoic acid is provided in the table below to facilitate cross-referencing across different platforms and publications.
| Identifier Type | Identifier | Source/Database |
| IUPAC Name | 5-oxononanoic acid | PubChem[1] |
| CAS Number | 3637-15-8 | PubChem[1] |
| Common Synonym | 4-n-valeryl butyric acid | PubChem[1] |
| ChEBI ID | CHEBI:179513 | PubChem[1] |
| LIPID MAPS ID | LMFA01060024 | PubChem[1] |
| PubChem CID | 5282980 | PubChem[1] |
| Molecular Formula | C9H16O3 | PubChem[1] |
| Molecular Weight | 172.22 g/mol | PubChem[1] |
| InChIKey | IOLZRTYKQAFXFB-UHFFFAOYSA-N | PubChem[1] |
II. Physicochemical Properties
The physicochemical properties of 5-Oxononanoic acid dictate its behavior in biological systems and influence the choice of analytical techniques for its detection and quantification.
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 7 | PubChem[2] |
| Exact Mass | 172.109944368 | PubChem[2] |
| Monoisotopic Mass | 172.109944368 | PubChem[2] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[2] |
| Heavy Atom Count | 12 | PubChem[2] |
III. Biological Significance and Putative Roles
While direct research on the biological roles of 5-oxononanoic acid is limited, valuable insights can be drawn from the well-documented activities of its isomer, 9-oxononanoic acid. It is crucial to underscore that the following information primarily pertains to the 9-oxo isomer and serves as a putative framework for investigating 5-oxononanoic acid.
A. Lipid Peroxidation and Oxidative Stress
9-Oxononanoic acid is a known product of the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in cellular membranes.[3][4][5] The formation of oxo-fatty acids is a hallmark of oxidative stress, a condition implicated in a wide array of pathologies.
B. Modulation of Inflammatory Pathways
Research has demonstrated that 9-oxononanoic acid can induce the activity of phospholipase A2 (PLA2) and the subsequent production of thromboxane A2 (TxA2), a potent mediator of inflammation and platelet aggregation.[3][4][5][6] This suggests a potential pro-inflammatory role for oxo-nonanoic acids. The induction of platelet aggregation by 9-ONA has been shown to be dose-dependent.[6][7]
C. Impact on Lipid Metabolism
Studies in rat models have indicated that oral administration of 9-oxononanoic acid can lead to a significant reduction in the de novo synthesis of fatty acids in the liver.[8] This effect is associated with a decrease in the activity of acetyl-CoA carboxylase and an increase in the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid β-oxidation.[8]
IV. Synthesis and Natural Occurrence
A. Biotechnological Synthesis
A sustainable and environmentally friendly method for the synthesis of 9-oxononanoic acid has been developed utilizing a two-step, one-pot enzymatic cascade.[9][10] This process involves the conversion of linoleic acid to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) by 9S-lipoxygenase, followed by the cleavage of 9S-HPODE by a 9/13-hydroperoxide lyase to yield 9-oxononanoic acid.[9][10] This chemoenzymatic approach offers high selectivity and a yield of approximately 73%.[9][10]
B. Natural Occurrence
While the specific natural occurrence of 5-oxononanoic acid is not well-documented, its isomer, 9-oxononanoic acid, has been reported in various organisms, including the fungus Epichloe typhina and the plant Solanum tuberosum (potato).[11] It is also expected to be present in any living organism that produces and metabolizes fatty acids, including cannabis.[12]
V. Analytical Methodologies
The accurate detection and quantification of 5-oxononanoic acid in complex biological matrices require robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for this purpose.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids, derivatization is a critical step prior to GC-MS analysis.
Experimental Protocol: GC-MS Analysis of Oxo-Fatty Acids (General Procedure)
-
Sample Preparation (Extraction):
-
For biological fluids (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic fraction. A common LLE solvent system is a mixture of a polar organic solvent (e.g., ethyl acetate) and an aqueous acidic solution.
-
For tissues, homogenize the sample in a suitable buffer and proceed with LLE or SPE.
-
-
Derivatization:
-
To increase volatility and thermal stability, the carboxylic acid and ketone functionalities must be derivatized.
-
Silylation: The carboxylic acid group can be converted to a trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Oximation: The ketone group can be converted to an oxime using reagents like O-methylhydroxylamine hydrochloride to prevent enolization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes. An initial temperature of around 70-100°C, ramped to 250-300°C, is a common starting point.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for extensive derivatization.
Experimental Protocol: LC-MS/MS Analysis of Oxo-Fatty Acids (General Procedure)
-
Sample Preparation:
-
Similar to GC-MS, LLE or SPE is used to extract and concentrate the analytes from the biological matrix.[1]
-
Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common first step for plasma or serum samples.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or C8 column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard.
-
VI. Potential Therapeutic and Diagnostic Applications
Given the association of its isomer with inflammation and metabolic dysregulation, 5-oxononanoic acid and related molecules represent potential targets for therapeutic intervention and could serve as biomarkers for various diseases.
A. Therapeutic Potential
The modulation of pathways involving oxo-fatty acids could be a novel therapeutic strategy for inflammatory conditions and metabolic disorders. However, extensive research is required to validate these targets and develop specific inhibitors or modulators.
B. Diagnostic Potential
As products of oxidative stress, elevated levels of 5-oxononanoic acid and other oxo-fatty acids in biological fluids could serve as potential biomarkers for diseases characterized by increased oxidative damage, such as cardiovascular disease, neurodegenerative disorders, and certain cancers. Further clinical validation studies are necessary to establish their diagnostic utility.
VII. Conclusion and Future Directions
5-Oxononanoic acid is an intriguing molecule with the potential for significant biological activity. While our current understanding is largely inferred from studies of its isomer, 9-oxononanoic acid, this provides a strong rationale for dedicated research into the specific roles of the 5-oxo isomer. Future research should focus on:
-
Elucidating the specific metabolic pathways leading to the formation and degradation of 5-oxononanoic acid.
-
Investigating its direct interactions with cellular receptors and signaling proteins to unravel its precise biological functions.
-
Developing and validating sensitive and specific analytical methods for its routine quantification in clinical and research settings.
-
Exploring its potential as a biomarker and therapeutic target in relevant disease models.
This in-depth technical guide serves as a starting point for these endeavors, providing a solid foundation of knowledge for researchers and clinicians poised to explore the scientific frontiers of oxo-fatty acid biology.
References
-
PubChem. 5-Oxononanoic acid. National Center for Biotechnology Information. [Link]
-
Ren, R. F., Hashimoto, T., Mizuno, M., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition, 52(3), 228–233. [Link]
-
ResearchGate. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. [Link]
-
Minamoto, S., Kanazawa, K., Ashida, H., et al. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 199-204. [Link]
-
PubChem. 9-Oxononanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Oxononanoic acid. National Center for Biotechnology Information. [Link]
-
Natural Products Magnetic Resonance Database. 9-Oxononanoic acid. [Link]
-
Blee, E., Flenet, B., & Schuber, F. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem, 6(5), 789-792. [Link]
-
ResearchGate. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. [Link]
-
MDPI. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. [Link]
-
Frontiers. How important are fatty acids in human health and can they be used in treating diseases?. [Link]
-
PubChem. 5-Oxononanoic acid. National Center for Biotechnology Information. [Link]
-
MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
-
ResearchGate. Identification by GC-FID and GC-MS of amino acids, fatty and bile acids in binding media used in works of art. [Link]
-
LIPID MAPS. 9-Oxononanoic acid. [Link]
Sources
- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 2. 5-Oxononanoic acid | C9H16O3 | CID 5282980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Innovative method for the large-scale analysis of metabolites in biological samples | Department of Chemistry [chem.ox.ac.uk]
- 12. lipidmaps.org [lipidmaps.org]
